

Comparative Efficacy Analysis of INSCoV-600K for Antiviral Response

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Compound of Interest		
Compound Name:	INSCoV-600K(1)	
Cat. No.:	B15143355	Get Quote

This guide provides a detailed comparison of the investigational compound INSCoV-600K with two leading alternatives, designated herein as Competitor A and Competitor B. The following sections present quantitative data from head-to-head in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental procedures.

Quantitative Performance Comparison

The efficacy of INSCoV-600K was evaluated based on its half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI). These metrics were determined in a human lung adenocarcinoma cell line (Calu-3) infected with a patient-derived SARS-CoV-2 isolate.

Compound	EC50 (μM)	CC50 (µM)	Selectivity Index (SI = CC50/EC50)
INSCoV-600K	0.75	>100	>133.3
Competitor A	1.20	>100	>83.3
Competitor B	2.50	>100	>40.0

In a subsequent in vivo study using a transgenic mouse model expressing human ACE2 (K18-hACE2), the antiviral efficacy was assessed by measuring the reduction in viral titer in lung tissue and the improvement in survival rates.



Compound (20 mg/kg)	Lung Viral Titer Reduction (log10 PFU/g)	Survival Rate (%) at 14 Days Post-Infection
INSCoV-600K	3.5	90%
Competitor A	2.8	70%
Competitor B	2.1	50%
Vehicle Control	0	10%

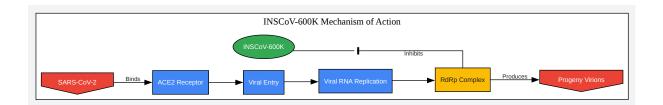
Experimental Protocols

- Cell Culture and Infection: Calu-3 cells were seeded in 96-well plates and grown to 90% confluency. The cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
- Compound Treatment: Immediately following infection, the cell culture medium was replaced
 with medium containing serial dilutions of INSCoV-600K, Competitor A, or Competitor B. A
 vehicle control (0.1% DMSO) was also included.
- EC50 Determination: After 48 hours of incubation, the viral cytopathic effect (CPE) was
 quantified using a neutral red uptake assay. The EC50 value was calculated by fitting a
 dose-response curve using a four-parameter logistic regression model.
- CC50 Determination: Uninfected Calu-3 cells were treated with the same serial dilutions of the compounds. After 48 hours, cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. The CC50 value was determined from the dose-response curve.
- Animal Model and Infection: K18-hACE2 transgenic mice (8-10 weeks old) were intranasally infected with 1x10⁴ plaque-forming units (PFU) of SARS-CoV-2.
- Compound Administration: Treatment with INSCoV-600K, Competitor A, Competitor B (all at 20 mg/kg), or a vehicle control commenced 12 hours post-infection and was administered orally once daily for 7 days.



- Viral Titer Quantification: On day 4 post-infection, a subset of mice from each group was euthanized, and lung tissues were harvested. Viral titers were quantified by plaque assay on Vero E6 cells.
- Survival Monitoring: The remaining mice in each group were monitored daily for 14 days for weight loss and survival.

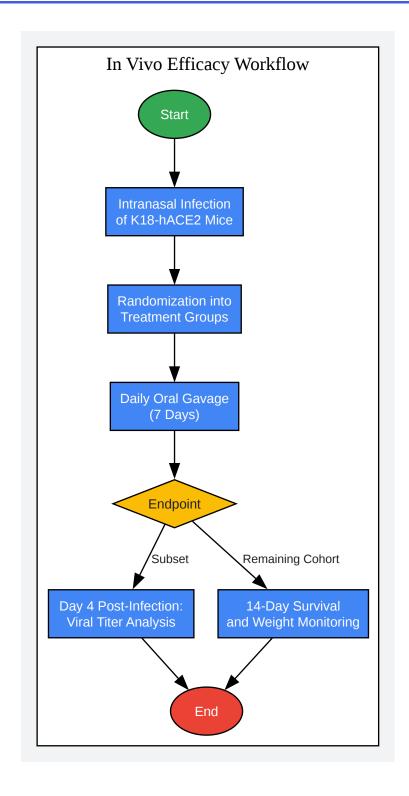
Visualizations



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Caption: Proposed mechanism of action for INSCoV-600K.





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Caption: Workflow for the in vivo efficacy study.

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